

# Comparative study on the properties of polyurethanes derived from TOFA and commercial polyols

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
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## A Comparative Analysis of Polyurethanes: Bio-Renewable TOFA versus Commercial Polyols

A shift towards sustainability is reshaping the polymer industry, with a growing demand for bio-based alternatives to petroleum-derived products. Tall oil fatty acid (TOFA), a by-product of the Kraft pulping process, has emerged as a promising renewable feedstock for the synthesis of polyols used in polyurethane production. This guide provides a comparative study on the properties of polyurethanes derived from TOFA and those from conventional commercial polyols, offering researchers and scientists a comprehensive overview supported by experimental data.

Polyurethanes (PUs) are a versatile class of polymers with a wide range of applications, from rigid foams for insulation to flexible elastomers for coatings and adhesives.[1] Traditionally, the polyol component in PU synthesis is derived from petrochemical sources. However, increasing environmental concerns and the desire for a circular economy have spurred research into biobased polyols.[2][3] Vegetable oils, including tall oil, are at the forefront of this green revolution. [2][4]

This comparative guide delves into the key performance characteristics of TOFA-based polyurethanes, stacking them up against their commercial, often petroleum-based, counterparts. The data presented is a synthesis of findings from various scientific studies.



# Performance Properties: A Head-to-Head Comparison

The functional properties of polyurethanes are critically dependent on the structure of the polyol used in their synthesis. The following table summarizes the key quantitative data from studies on TOFA-based polyurethanes and provides a benchmark against typical commercial polyol-based PUs.



Property	TOFA-Based Polyurethanes	Commercial Petroleum-Based Polyurethanes	Test Method
Mechanical Properties			
Tensile Strength	0.8 - 4.84 MPa[5]	44+ MPa (for high- performance elastomers)[6]	ASTM D638 / ISO 527
Elongation at Break	~400% (for specific formulations)[7]	>750% (for high- performance elastomers)[6]	ASTM D638 / ISO 527
Compressive Strength (for foams)	Enhanced by 1.4-1.5 times compared to reference materials[8]	Varies widely based on density (e.g., 53.67 MPa for 10 PCF foam at 25°C)[9]	ASTM D1621 / ISO 844
Thermal Properties			
Onset of Degradation (TGA)	Significant degradation starts around 200°C[10]	Generally stable up to 250°C[6]	Thermogravimetric Analysis (TGA)
Glass Transition Temperature (Tg)	Varies with formulation	Can be tailored over a wide range	Differential Scanning Calorimetry (DSC) / Dynamic Mechanical Thermal Analysis (DMTA)[11]
Other Properties			
Biodegradability	Faster degradation than petrochemical poly(ester urethane)s[12]	Generally non- biodegradable[2]	Respirometry / Soil Burial Tests[12][13]
Adhesion Strength	Investigated and found to be a key property[14]	Excellent adhesion is a hallmark property	ASTM D4541 / ISO 4624



#### **In-Depth Analysis of Key Properties**

Mechanical Performance: Polyurethanes synthesized from TOFA-based polyols can exhibit a range of mechanical properties. Studies have shown that poly(urethane amides) derived from TOFA can have higher mechanical characteristics compared to polyester urethanes from the same source.[14][15] For instance, certain formulations of polyurethane from used cooking oil, a similar fatty acid source, have shown a tensile strength of 4.84 MPa, suggesting their suitability for applications requiring impact resistance.[5] However, high-performance thermoplastic polyurethanes (TPUs) based on commercial polyols like polycarbonate diols can achieve significantly higher tensile strengths (over 44 MPa) and elongations at break (over 750%).[6] For rigid foams, the use of TOFA-based bio-polyols has been shown to enhance compressive strength by 1.4 to 1.5 times compared to reference materials.[8]

Thermal Stability: The thermal stability of polyurethanes is crucial for many applications. Generally, the thermal degradation of polyurethanes occurs in multiple stages, with the initial decomposition often related to the urethane and urea bonds.[16] TOFA-based polyurethanes typically show the onset of significant degradation at around 200°C.[10] In contrast, some commercial polyurethane films exhibit thermal stability up to 250°C.[6] It has been noted that poly(urethane amides) from TOFA may have lower thermal stability than their polyester urethane counterparts.[14][15]

Biodegradability: A significant advantage of TOFA-based polyurethanes is their potential for biodegradability.[2] Studies have indicated that polyurethanes with soft segments based on polyricinoleic acid (derived from castor oil, another vegetable oil) degrade faster than their petrochemical polyesterurethane counterparts.[12] The ester and urethane linkages in biobased polyurethanes are susceptible to microbial attack and hydrolysis, breaking them down into smaller molecules.[13] This is a stark contrast to synthetic polyurethanes, which are generally non-biodegradable.[2]

### **Experimental Protocols**

The following are detailed methodologies for key experiments cited in the comparison of TOFA-based and commercial polyurethanes.

#### Polyol Synthesis from Tall Oil Fatty Acids (TOFA)



- Esterification/Amidation: TOFA is reacted with a multifunctional alcohol (e.g., triethanolamine, diethanolamine) or an amine.[14][17]
- Reaction Conditions: The synthesis is typically conducted at elevated temperatures, for example, (180 ± 5)°C for esterification with triethanolamine.[14] The molar ratio of hydroxyl (OH) groups to carboxylic acid (COOH) groups is controlled, for instance, at 1.33.[14]
- Monitoring: The progress of the reaction is monitored by measuring the acid number of the resulting polyol according to standards like ISO 660:2009.[14]
- Characterization: The synthesized polyols are characterized for their hydroxyl value (ISO 14900:2001) and water content (ISO 14897:2002).[14]

#### **Polyurethane Film Preparation**

- Mixing: The synthesized TOFA-based polyol is mixed with an isocyanate (e.g., diphenylmethane diisocyanate - MDI) in a suitable solvent like toluene.[14]
- Stoichiometry: The molar ratio of isocyanate (NCO) groups to hydroxyl (OH) groups is typically kept slightly above 1, for example, NCO/OH = 1.1.[14]
- Curing: The mixture is cast into films and cured at ambient temperature (e.g.,  $(21 \pm 2)^{\circ}$ C) for an extended period, such as 7 days, to ensure complete reaction.[14] The final film thickness is typically in the range of 150 µm–200 µm.[14]

#### **Mechanical Testing**

- Tensile Testing: Performed according to ASTM D638 or ISO 527 standards. Dumbbell-shaped specimens are stretched at a constant rate until failure. The test measures tensile strength (the maximum stress the material can withstand) and elongation at break (the percentage increase in length at failure).[18][19]
- Compression Testing (for Foams): Conducted according to ASTM D1621 or ISO 844. A
  cylindrical or cubical foam sample is compressed at a constant rate, and the compressive
  strength is determined.[9]

### **Thermal Analysis**

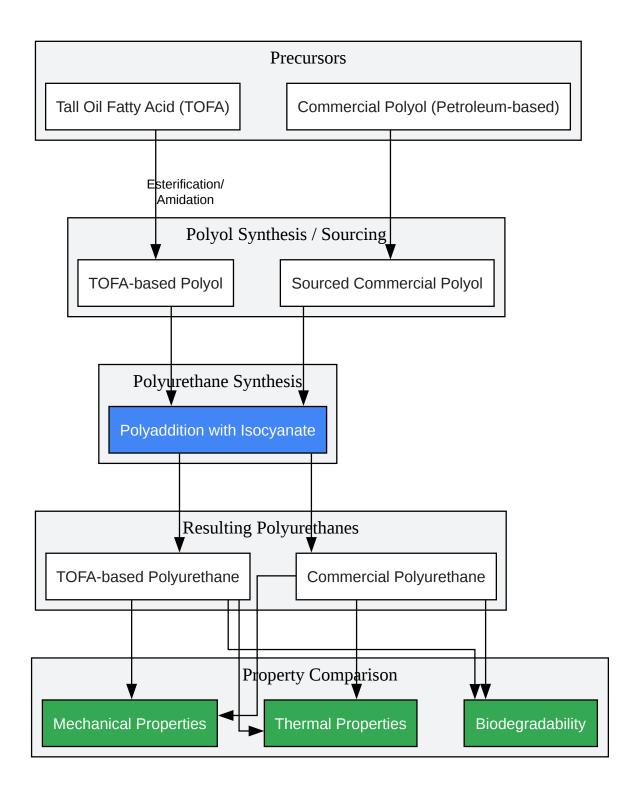


- Thermogravimetric Analysis (TGA): This technique measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is used to determine the thermal stability and decomposition profile of the polyurethane.[20][21] A typical procedure involves heating the sample from room temperature to around 600-800°C at a constant heating rate (e.g., 10 °C/min) in an inert atmosphere like nitrogen.[16][20]
- Differential Scanning Calorimetry (DSC): DSC is used to measure the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. It is employed to determine the glass transition temperature (Tg), melting point, and crystallization behavior of the polymer.[11]

### **Visualizing the Comparison Workflow**

The following diagram illustrates the logical flow from the raw materials to the final properties, providing a clear visual representation of the comparative study.





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Caption: Comparative workflow of TOFA-based and commercial polyurethanes.



In conclusion, polyurethanes derived from TOFA present a viable and more sustainable alternative to conventional petroleum-based polyurethanes. While some mechanical and thermal properties may differ, the enhanced biodegradability and the use of a renewable resource make them an attractive option for a wide range of applications. Further research and development in formulation can continue to close the performance gap, paving the way for greener polymer solutions.

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- To cite this document: BenchChem. [Comparative study on the properties of polyurethanes derived from TOFA and commercial polyols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1164926#comparative-study-on-the-properties-of-polyurethanes-derived-from-tofa-and-commercial-polyols]

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